5-Amino-3-methylheptanoic acid
Description
Classification and Structural Diversity of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids, a category that encompasses substituted amino acids, are not encoded by the standard genetic code. wikipedia.org Their structural diversity is immense, with thousands having been identified in nature or synthesized in the laboratory. wikipedia.org They can be classified in several ways, including by the position of the amino group relative to the carboxyl group (e.g., alpha-, beta-, gamma-amino acids), the nature of their side chains (e.g., branched, cyclic, aromatic), or the presence of other functional groups. wikipedia.orglibretexts.orgkhanacademy.org This diversity gives rise to a wide array of chemical and physical properties, making them valuable tools for a multitude of research applications. researchgate.net
Significance of Branched-Chain Amino Acid Analogues in Synthetic and Mechanistic Studies
Branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine, are essential components of proteins and play crucial roles in metabolism. acs.orgnih.gov Their synthetic analogues, which mimic their structure but possess unique modifications, are of significant interest in chemical research. These analogues serve as probes to study enzyme mechanisms, particularly those of aminotransferases and dehydrogenases involved in BCAA metabolism. researchgate.netpnas.org By observing how these enzymes interact with modified substrates, researchers can gain valuable insights into their active sites and catalytic mechanisms. Furthermore, the synthesis of these analogues often presents unique stereochemical challenges, driving the development of novel synthetic methodologies. researchgate.net
Overview of Academic Research Perspectives for Novel Amino Acid Compounds
The exploration of novel amino acid compounds is a vibrant area of academic research. scripps.edu Scientists are continually developing new synthetic routes to create "unnatural" amino acids with tailored properties. semanticscholar.org These novel compounds are instrumental in various research domains. In medicinal chemistry, they are used to design peptidomimetics and other bioactive molecules. nih.govnih.gov In materials science, they can be incorporated into polymers to create new materials with unique properties. chalmers.se Furthermore, the study of novel amino acids contributes to our fundamental understanding of molecular recognition, catalysis, and protein structure and function. scripps.edumdpi.com The synthesis and investigation of compounds like 5-Amino-3-methylheptanoic acid are part of this broader effort to expand the chemical toolbox available to researchers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-amino-3-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-7(9)4-6(2)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
VSBFYOGWCJORDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)CC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 3 Methylheptanoic Acid
Strategic Approaches in the Retrosynthesis of 5-Amino-3-methylheptanoic Acid
Retrosynthetic analysis of this compound identifies several key disconnections and corresponding synthetic strategies. The primary challenge lies in the stereocontrolled installation of the two chiral centers at the C3 and C5 positions.
A common retrosynthetic approach for γ-amino acids involves disconnecting the carbon-nitrogen bond, suggesting a precursor such as a keto-acid that can undergo reductive amination. Another powerful strategy involves disconnecting a carbon-carbon bond. For instance, the bond between C3 and C4 can be disconnected, pointing towards a strategy involving the conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound.
For stereocontrolled syntheses, the retrosynthetic analysis of a related compound, (S)-(+)-Pregabalin, provides a useful template. tsijournals.com A key precursor identified in this analysis is an azido (B1232118) ester, which can be derived from a hydroxy ester. tsijournals.com This hydroxy ester, in turn, can be synthesized from a chiral oxazolidinone, indicating a chiral auxiliary-based approach to establish the desired stereochemistry early in the sequence. tsijournals.com
Key Retrosynthetic Disconnections:
| Disconnection | Precursor Type | Synthetic Strategy |
| C5-N Bond | 5-Keto-3-methylheptanoic acid | Reductive Amination |
| C3-C4 Bond | α,β-Unsaturated Ester/Imide + Propyl nucleophile | Michael Addition / Conjugate Addition |
| C4-C5 Bond | Malonate derivative + 1-Bromo-2-methylbutane | Amidomalonate Synthesis / Alkylation |
Classical Amino Acid Synthesis Adaptations for this compound
Classical methods for amino acid synthesis can be effectively adapted to produce this compound, typically resulting in racemic mixtures that may require subsequent resolution.
The amidomalonate synthesis is a robust and classical method for preparing amino acids. For the synthesis of this compound, this method would involve the alkylation of diethyl acetamidomalonate. The key alkylating agent required would be a 1-halo-2-methylbutane derivative to introduce the sec-butyl group at the carbon that will ultimately become C5 of the target structure.
The general steps are:
Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes alkylation with a suitable electrophile, such as 1-bromo-2-methylbutane.
Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is subjected to acidic hydrolysis. This process converts the two ester groups and the acetamido group into carboxylic acids and an ammonium (B1175870) group, respectively. The intermediate malonic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield the final γ-amino acid.
Recent studies have also utilized cinchona alkaloids to catalyze the Michael addition of dimethyl or diethyl malonate to nitroalkenes, providing a pathway to related amino acid precursors with high enantiomeric selectivity. googleapis.com
Reductive amination offers a direct route to this compound from a corresponding carbonyl precursor. This approach is highly versatile and can be performed under various conditions.
The synthetic sequence involves:
Precursor Synthesis: The key starting material is a 5-keto-3-methylheptanoic acid derivative (e.g., an ester). This precursor can be synthesized through various classical organic reactions, such as the acylation of a suitable enolate.
Imine/Enamine Formation: The keto-ester reacts with an ammonia (B1221849) source, such as ammonia or an ammonium salt (e.g., ammonium acetate), to form an intermediate imine or enamine.
Reduction: The C=N bond of the imine/enamine is then reduced to the corresponding amine. A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. When a chiral reducing agent is used, this step can be rendered stereoselective.
Stereoselective Synthesis of this compound
Given that the biological activity of chiral molecules often resides in a single enantiomer, stereoselective synthesis is of paramount importance. tsijournals.com Methodologies employing chiral auxiliaries and asymmetric catalysis have been developed to produce specific stereoisomers of related γ-amino acids.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recycled.
A widely used method involves Evans oxazolidinones. tsijournals.com For instance, the preparation of (S)-Pregabalin, a structural analog, has been achieved using (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary. google.comgoogle.com This approach involves acylating the chiral auxiliary, followed by a stereoselective alkylation reaction where the bulky auxiliary shields one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face. tsijournals.com The auxiliary is then cleaved under mild conditions to yield the enantiomerically enriched product.
In one example of a related synthesis, a chiral auxiliary was used to achieve high diastereoselectivity. The resulting intermediate was then hydrolyzed to give the final product with high optical purity. google.com
Example Data from Chiral Auxiliary-Mediated Synthesis of a Related Compound:
| Step | Chiral Auxiliary | Product | Yield | Optical Purity (HPLC) | Reference |
| Diastereoselective Crystallization | (1S)-1-phenylethylamine | (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid | 73.0% - 75.0% | 99.75% - 99.8% | google.com |
Samarium iodide-mediated Reformatsky reactions using α-chloroacetyloxazolidinones have also been shown to be effective for the stereoselective synthesis of related β-hydroxy-γ-amino acids, where the choice of the Evans chiral auxiliary dictates the erythro or threo diastereoselectivity. nih.gov
Asymmetric catalysis is a highly efficient strategy for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
A prominent example is the asymmetric hydrogenation of a prochiral precursor. acs.orgnih.gov For the synthesis of (S)-Pregabalin, a key step involves the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral rhodium catalyst, specifically one bearing the Me-DuPHOS ligand. acs.orgacs.org This reaction proceeds with very high enantioselectivity. nih.govacs.org The resulting nitrile is then reduced to the primary amine to afford the final product. acs.org A notable advantage of this method is the ability of Rh-DuPHOS catalysts to effectively hydrogenate mixtures of substrate geometrical isomers to a single, highly enantiomerically enriched product. acs.orgacs.org
Other asymmetric catalytic systems have also been explored. These include aluminum salen catalysts for the conjugate addition of hydrogen cyanide to α,β-unsaturated imides and bifunctional catalysts that combine a thiourea (B124793) moiety with an amino group on a chiral scaffold for catalytic Michael additions to nitroolefins. googleapis.comgoogle.com
Performance of Asymmetric Hydrogenation for a Key Chiral Intermediate:
| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄ | Potassium 3-cyano-5-methylhex-3-enoate | (S) | 96.6% | acs.org |
Biocatalytic Pathways for Stereospecific this compound Production
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules like this compound. By leveraging the high selectivity of enzymes, these methods can generate specific stereoisomers with high purity, often under mild reaction conditions.
Kinetic resolution using hydrolytic enzymes, particularly lipases, is a well-established method for separating enantiomers from a racemic mixture. This approach is widely applied in the synthesis of structurally related β-amino acids and their precursors. nih.govasm.org The strategy involves the stereoselective hydrolysis of a racemic ester derivative. The enzyme selectively acts on one enantiomer, converting it to the corresponding carboxylic acid, while leaving the other enantiomer as an unreacted ester. nih.gov These two products, having different functional groups, can then be separated.
A prominent industrial example of this technique is the resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, a key intermediate for the drug Pregabalin (B1679071). researchgate.net In this process, a lipase (B570770), such as the commercially available Lipolase from Thermomyces lanuginosus, selectively hydrolyzes the (S)-ester to its corresponding di-acid. researchgate.netuni-graz.at The unreacted (R)-ester can be isolated and racemized for reuse, significantly improving the process efficiency and reducing waste. researchgate.net This chemoenzymatic process has been shown to achieve higher yields (40–45% after one recycle) and a five-fold reduction in the environmental E-factor compared to previous manufacturing methods. researchgate.net
Thermostable lipases are often favored for these resolutions. For instance, liquid enzyme TL has been used for the selective hydrolysis of the (S)-enantiomer of ethyl 3-cyano-5-methylhexanoate, achieving an enantiomeric excess (ee) of over 98%. The choice of enzyme and reaction conditions, such as temperature and enzyme loading, are critical for achieving high selectivity and yield. google.com
Table 1: Examples of Enzymatic Resolution Parameters for Related Precursors
| Enzyme | Substrate | Key Conditions | Outcome | Citations |
| Lipolase (Thermomyces lanuginosus) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Aqueous medium, heat-promoted decarboxylation follows | Efficient generation of (S)-3-cyano-5-methylhexanoic acid ethyl ester | researchgate.net |
| Lipase B from Candida antarctica | Racemic trans-β-aryl-δ-hydroxy-γ-lactones | Transesterification with vinyl propionate | High enantiomeric excesses (92%–98%) of the unreacted alcohol and the acylated product | researchgate.net |
| Liquid Enzyme TL (Thermostable Lipase) | Ethyl 3-cyano-5-methylhexanoate | 35°C, 10% (w/w) enzyme loading, 24 hours | >98% enantiomeric excess (ee) | |
| Lipase from Thermomyces lanuginosus (CLEA) | Racemic diethyl 2-(1-cyano-3-methylbutyl)malonate | Mild reaction conditions | (S)-ester obtained in 90-92% theoretical yield and e.e > 99% | researchgate.net |
Transaminase-Mediated Synthesis Approaches
Amine transaminases (ATAs), which are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes, are highly effective biocatalysts for the asymmetric synthesis of chiral amines and amino acids. mdpi.comnih.gov They catalyze the transfer of an amino group from an amino donor to a keto acid acceptor, offering excellent enantio- and regioselectivity. mdpi.com This makes them particularly valuable for producing non-canonical amino acids. mdpi.com
A novel β-transaminase identified from Mesorhizobium sp. strain LUK has demonstrated significant activity toward β-aminocarboxylic acids, including 3-amino-5-methylhexanoic acid. asm.orgnih.gov Structural and functional studies of this enzyme, MesAT, revealed its unique ability to bind β-amino acids in a reverse orientation compared to α-amino acids, which explains its specialized activity. nih.gov The crystal structure of MesAT in complex with (R)-3-amino-5-methylhexanoic acid confirmed that the substrate binds covalently to the PLP cofactor through its β-amino group. nih.gov
Transaminase-mediated synthesis can be performed as a direct asymmetric synthesis from a prochiral keto-acid precursor or through a kinetic resolution of a racemic amine. researchgate.net Challenges in transaminase reactions, such as unfavorable reaction equilibria or product inhibition, can be overcome using multi-enzyme cascade systems. mdpi.com For example, a coupled system using a lipase to hydrolyze a stable β-keto ester in situ to the more labile β-keto acid substrate can control the substrate concentration for the transaminase. nih.govnih.gov Another common strategy involves a second dehydrogenase enzyme (e.g., glutamate (B1630785) dehydrogenase or formate (B1220265) dehydrogenase) to regenerate the amino donor or cofactor, driving the reaction toward the desired product. mdpi.comresearchgate.net
Table 2: Substrate Activity of β-Transaminase from Mesorhizobium sp. Strain LUK
| Substrate | Relative Activity (%) | Amino Acceptor | Citations |
| (R,S)-3-Aminobutyric acid | 100 | Pyruvate | asm.orgnih.gov |
| (R,S)-3-Amino-5-methylhexanoic acid | 83 | Pyruvate | asm.orgnih.gov |
| (R,S)-3-Amino-3-phenylpropionic acid | 66 | Pyruvate | asm.orgnih.gov |
| β-Alanine | 40 | Pyruvate | nih.gov |
Exploration of Engineered Microbial Systems for 5-Amino-3-methylhexanoic Acid Biosynthesis
While specific engineered microbial pathways for this compound are not extensively documented, the principles of systems metabolic engineering provide a clear framework for its potential biosynthesis. nih.gov This multidisciplinary field integrates systems biology, synthetic biology, and evolutionary engineering to optimize microbial strains for the production of target chemicals, including amino acids. nih.govresearchgate.net
The production of a non-canonical amino acid like this compound in a microbial host such as Escherichia coli or Corynebacterium glutamicum would involve several key steps. nih.govresearchgate.net First, a biosynthetic pathway to the target molecule must be designed and introduced into the host organism. This would likely involve heterologous expression of enzymes, such as the previously mentioned β-transaminases, capable of catalyzing the final amination step. nih.govnih.gov
Isolation and Purification Protocols for Synthetic this compound
The isolation and purification of this compound from a complex mixture, such as a reaction vessel or a fermentation broth, relies on standard techniques developed for amino acids. researchgate.net The choice of method depends on the impurities present and the desired final purity. Common techniques include ion-exchange chromatography, crystallization, and adsorption methods. researchgate.netdiaion.com
Ion-Exchange Chromatography (IEC): This is one of the most effective and widely used methods for amino acid purification. researchgate.netcolumn-chromatography.com Since amino acids are amphoteric molecules, their net charge is dependent on the pH of the solution. By passing the mixture through a column containing a charged resin (either cation or anion exchange), the target amino acid can be selectively bound and then eluted by changing the pH or ionic strength of the buffer. diaion.comcolumn-chromatography.com This allows for efficient separation from other charged or uncharged impurities. diaion.com
Crystallization: For enantiomeric separation, diastereomeric salt formation is a classical and practical approach, especially at larger scales. This involves reacting the racemic amino acid with a chiral resolving agent (e.g., (R)-1-phenylethylamine) to form two diastereomeric salts. google.comgoogle.com These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent system. The pure enantiomer is then liberated from the salt by treatment with an acid or base. google.com
Adsorption Chromatography: Materials like activated carbon or synthetic resins can be used to remove impurities. diaion.comdesotec.com Activated carbon is effective at binding colored molecules and other organic side-products. desotec.com The process can be done in batches using powdered activated carbon (PAC) or in a continuous flow system with granular activated carbon (GAC). desotec.com
Other Chromatographic Methods: Techniques like size-exclusion chromatography (which separates molecules by size) and high-performance liquid chromatography (HPLC) are also employed, particularly for analysis and smaller-scale preparative separations. column-chromatography.comslideshare.net
Process Optimization and Scalability Studies in this compound Production
Optimizing and scaling up the synthesis of this compound is crucial for industrial viability. This involves improving reaction yields, increasing catalyst productivity, simplifying downstream processing, and ensuring the process is cost-effective and environmentally sustainable.
In biocatalytic processes, optimization focuses on both the enzyme and the reaction conditions. For lipase-catalyzed resolutions, key parameters include enzyme loading, temperature, pH, and substrate concentration. A significant process improvement in the synthesis of a related precursor involved adding calcium acetate (B1210297) to the reaction, which suppressed enzyme inhibition by the product, thereby allowing for a higher substrate concentration. uni-graz.at The development of immobilized enzymes, such as cross-linked enzyme aggregates (CLEAs), offers major advantages for scalability. researchgate.net Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture, enabling the catalyst to be reused for multiple batches, which significantly reduces costs. researchgate.netresearchgate.net For example, an immobilized lipase used to resolve a pregabalin precursor maintained good performance for at least 11 cycles. researchgate.net
For transaminase-based syntheses, process optimization often involves designing efficient cascade reactions to overcome thermodynamic limitations and regenerate cofactors. mdpi.com The development of robust enzymes through directed evolution is another key strategy to improve stability, activity, and substrate specificity for large-scale applications. researchgate.net
Computational and Theoretical Studies of 5 Amino 3 Methylheptanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and energy of molecules, providing a foundational understanding of their geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Amino-3-methylheptanoic acid, DFT calculations are essential for determining its most stable three-dimensional shape, a process known as geometry optimization.
The process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-31G(d,p) or 6-311++G(ss), are commonly used to achieve a balance between accuracy and computational cost. The resulting optimized geometry provides critical data, including bond lengths, bond angles, and dihedral angles, which define the molecule's fundamental structure. These calculations would reveal how the methyl and amino groups influence the conformation of the heptanoic acid backbone.
Table 1: Representative Theoretical Data from DFT Geometry Optimization (Note: This table is illustrative of typical data obtained from DFT calculations; specific values for this compound are not available in the searched literature.)
| Parameter | Predicted Value |
|---|---|
| C-C Bond Length | ~1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C=O Bond Length | ~1.23 Å |
| C-O-H Bond Angle | ~109.5° |
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. This allows for the assignment of experimental peaks to specific atoms within the molecule.
Infrared (IR): By performing frequency calculations on the optimized structure, the vibrational modes of the molecule can be determined. These modes correspond to the absorption peaks in an IR spectrum, helping to identify characteristic functional groups such as the carboxylic acid (C=O, O-H) and amino (N-H) groups.
Electronic Circular Dichroism (ECD): For chiral molecules like this compound, ECD spectroscopy is a critical tool for determining absolute stereochemistry. Theoretical ECD spectra can be calculated for different stereoisomers (e.g., (3S,5S), (3R,5R), etc.). By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be confidently assigned.
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis aims to identify all stable conformers and map their relative energies, creating a potential energy surface or "energy landscape."
This process typically involves systematically rotating the key dihedral angles in the molecule and performing energy calculations for each resulting structure. This search identifies the low-energy conformers that are most likely to be present at a given temperature. Understanding the energy landscape is crucial
In Silico Modeling for Reactivity and Selectivity Prediction
In silico modeling has emerged as an indispensable tool in modern organic chemistry, offering profound insights into the factors that govern chemical reactions. By simulating molecular interactions and transformations at the quantum mechanical level, researchers can predict the reactivity of different atomic sites within a molecule and anticipate the selectivity of various synthetic pathways. These computational models are particularly crucial for complex molecules like this compound, where the interplay of electronic and steric effects can lead to a variety of possible products.
The elucidation of reaction mechanisms through computational methods provides a detailed, step-by-step picture of how reactants are converted into products. Techniques such as Density Functional Theory (DFT) are frequently employed to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the associated energy barriers. This information is critical for understanding the feasibility and kinetics of a proposed synthetic step.
For the synthesis of γ-amino acids like this compound, computational studies can unravel the mechanistic details of key bond-forming reactions. For instance, in the context of asymmetric synthesis, computational models can clarify the role of chiral catalysts or auxiliaries in controlling the stereochemical outcome. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be preferentially formed.
A hypothetical reaction pathway for the synthesis of a precursor to this compound is depicted in the table below, showcasing the kind of data that can be obtained from computational studies.
| Reaction Step | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |
| 1. Michael Addition | Reactant Complex | 0.0 | C-C distance: 3.5 |
| Transition State 1 (TS1) | +15.2 | C-C distance: 2.1 | |
| Intermediate 1 | -5.8 | C-C bond formed | |
| 2. Protonation | Intermediate 1 + H+ | -5.8 | |
| Transition State 2 (TS2) | +2.1 | O-H distance: 1.5 | |
| Product Complex | -20.4 | O-H bond formed |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies.
These calculations can reveal the rate-determining step of the reaction and highlight the structural features of the transition state that are most influential in determining the reaction's efficiency and selectivity.
The presence of two stereocenters in this compound (at the C3 and C5 positions) makes its stereoselective synthesis a significant challenge. Computational chemistry offers a powerful approach to the rational design of synthetic strategies that can control the formation of the desired stereoisomer.
One of the primary applications of in silico modeling in this area is the design and optimization of chiral catalysts. By building computational models of the catalyst-substrate complex, researchers can visualize the interactions that lead to stereochemical induction. These models can predict how modifications to the catalyst's structure will affect the enantiomeric or diastereomeric excess of the product.
Key principles in the rational design of stereoselective syntheses, often guided by computational studies, include:
Transition State Modeling: Identifying the lowest energy transition state leading to the desired stereoisomer.
Catalyst-Substrate Interaction Analysis: Understanding the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that dictate the orientation of the substrate in the catalyst's active site.
Substrate Control: Modifying the substrate to enhance its inherent stereochemical preferences in a reaction.
The following table illustrates how computational screening of different chiral ligands for a catalytic reaction could be presented.
| Chiral Ligand | Catalyst-Substrate Binding Energy (kcal/mol) | Predicted Diastereomeric Ratio (desired:undesired) | Key Non-Covalent Interaction |
| Ligand A | -8.5 | 85:15 | Hydrogen bond to substrate's carbonyl |
| Ligand B | -9.2 | 92:8 | π-stacking with substrate's aromatic group |
| Ligand C | -7.1 | 70:30 | Steric repulsion disfavors undesired approach |
Note: The data in this table is for illustrative purposes and does not represent real experimental or computational results for the synthesis of this compound.
Through such systematic in silico investigations, the development of highly efficient and selective catalysts for the synthesis of specific stereoisomers of this compound can be significantly accelerated, reducing the need for extensive empirical screening and providing a deeper understanding of the underlying principles of stereocontrol.
Investigation of Biochemical and Biosynthetic Roles of 5 Amino 3 Methylheptanoic Acid
Hypothetical Biosynthetic Pathways and Precursor Metabolism
The precise biosynthetic pathway for 5-amino-3-methylheptanoic acid has not been fully elucidated. However, by examining analogous metabolic routes for other branched-chain and non-proteinogenic amino acids, it is possible to propose hypothetical pathways and identify the types of enzymes that might be involved.
The biosynthesis of NPAAs can occur through various mechanisms, including the modification of proteinogenic amino acids, specialized pathways for non-ribosomal peptide synthesis (NRPS), or hybrid polyketide synthesis (PKS). frontiersin.org Given the structure of this compound, its biosynthesis likely shares similarities with the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.gov
One plausible route could involve the extension of a shorter-chain fatty acid or amino acid precursor, followed by amination and methylation. For instance, pathways for the synthesis of other β-amino acids often involve the decarboxylation of dicarboxylic acids or the amination of α,β-unsaturated carboxylic acids. agriculturejournals.cz The biosynthesis of β-alanine, for example, primarily occurs through the decarboxylation of L-aspartic acid. agriculturejournals.cz
Another potential analogy can be drawn from the biosynthesis of 3-methylbutanoic acid, which can be synthesized from α-keto isocaproate through several routes, including decarboxylation and oxidation reactions. researchgate.net This suggests that a keto acid precursor could be a key intermediate in the formation of this compound.
| Compound | Precursor | Key Reaction Type | Model Organism/System |
|---|---|---|---|
| β-Alanine | L-Aspartic Acid | Decarboxylation | General Metabolism agriculturejournals.cz |
| β-Methylphenylalanine | Phenylpyruvate | Methylation, Transamination | Bacteria frontiersin.org |
| 3-Methylbutanoic Acid | α-Keto isocaproate | Decarboxylation, Oxidation | Lactic Acid Bacteria researchgate.net |
| This compound (Hypothetical) | Keto-acid precursor / Fatty acid | Chain extension, Amination, Methylation | Not Determined |
Based on analogous pathways, several classes of enzymes can be hypothesized to participate in the biosynthesis and degradation of this compound. The initial transamination step, a common reaction in amino acid metabolism, is likely catalyzed by a branched-chain aminotransferase . nih.gov These enzymes reversibly convert branched-chain amino acids to their corresponding ketoacids. nih.gov
The subsequent irreversible oxidative decarboxylation could be carried out by a branched-chain ketoacid dehydrogenase complex , which would produce a branched-chain acyl-CoA intermediate. nih.gov Furthermore, enzymes such as methyltransferases would be necessary to introduce the methyl group at the C3 position. The degradation of this compound would likely involve enzymes that catabolize fatty acids and other amino acids, such as acyl-CoA dehydrogenases and hydratases .
| Enzyme Class | Potential Role | Analogous Reaction |
|---|---|---|
| Branched-chain aminotransferase | Formation of the amino group via transamination of a keto-acid precursor. nih.gov | Leucine to α-ketoisocaproate conversion. nih.gov |
| Branched-chain ketoacid dehydrogenase complex | Irreversible oxidative decarboxylation of a keto-acid precursor. nih.gov | Catabolism of branched-chain amino acids. nih.gov |
| Methyltransferase | Addition of the methyl group at the C3 position. | Synthesis of β-methylphenylalanine. frontiersin.org |
| Acyl-CoA Dehydrogenase | Degradation via a pathway similar to fatty acid oxidation. | Fatty acid catabolism. |
Role as a Potential Component or Precursor in Natural Product Synthesis
Non-proteinogenic amino acids are frequently incorporated into larger, more complex natural products, often through the action of non-ribosomal peptide synthetases (NRPS). acs.org These NPAAs can enhance the biological activity and stability of the resulting molecules. frontiersin.org For example, the unnatural amino acid statine, which is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a key component of the aspartic protease inhibitor pepstatin. mdpi.com
Given its structure, this compound could serve as a building block for the synthesis of novel peptides or polyketides with unique biological properties. The conjugation of natural compounds with amino acids is a known strategy to improve their pharmacokinetic profiles and therapeutic effects. mdpi.com The synthesis of amino acid-piperine conjugates, for instance, has been explored for developing new anticancer and antileishmanial agents. mdpi.com While no natural product has been definitively shown to contain this compound, its potential as a precursor in the biosynthesis of yet-to-be-discovered natural products remains an intriguing possibility.
Fundamental Interactions with Biological Macromolecules in Model Systems
Understanding the interactions of this compound with proteins at a molecular level is crucial for elucidating its potential biological roles.
While specific in vitro binding studies for this compound are not extensively documented, general principles of amino acid recognition by proteins can provide insights. The binding of amino acids to proteins is governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. mdpi.com The carboxylate and amino groups of this compound can form salt bridges and hydrogen bonds with charged and polar residues in a protein's binding pocket. The methyl and heptyl groups provide a hydrophobic character, which could favor binding to nonpolar cavities in enzymes or receptors.
Studies on synthetic receptors have shown that molecules like pillar themedicalbiochemistrypage.orgarenes can selectively bind basic amino acids through a combination of ionic interactions and inclusion of the side chain within the receptor's cavity. mdpi.com This highlights the importance of both charged groups and the side chain in determining binding affinity and specificity.
Covalent modification of proteins by small molecules is a fundamental mechanism for regulating their function. nih.gov While lysine (B10760008) is one of the most heavily modified amino acids, other amino acids can also undergo a variety of chemical modifications. nih.gov Reactive metabolites can non-enzymatically modify proteins, leading to changes in their structure and activity.
Although there is no direct evidence of this compound acting as a protein modification agent, its functional groups—the amino and carboxylic acid moieties—could potentially participate in such reactions under specific conditions. For instance, activated forms of amino acids, such as aminoacyl-adenylates, have been shown to induce protein modifications. nih.gov Further research would be needed to explore whether this compound or its metabolites could serve as a tool for protein modification in a research context.
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of 5-Amino-3-methylheptanoic acid to improve yield and purity?
- Methodological Answer : Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling reactions using activating agents like HBTU or HATU in DMF, and monitor reaction progress via Kaiser test or FTIR. Purify via reversed-phase HPLC with a C18 column and water/acetonitrile gradients. Post-synthesis, characterize purity using LC-MS and adjust protecting group strategies to minimize side reactions .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm backbone structure and substituent positions. Validate molecular weight via high-resolution mass spectrometry (HRMS). Quantify purity using reversed-phase HPLC with UV detection at 210–220 nm. Cross-reference spectral libraries for branched-chain amino acid analogs to resolve ambiguities .
Q. How should researchers address stereochemical considerations in the synthesis of this compound?
- Methodological Answer : Employ chiral auxiliaries or enantioselective catalysis during synthesis. Post-synthesis, analyze stereoisomers using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases. Compare retention times with enantiomerically pure standards. For unresolved mixtures, consider enzymatic resolution using acylase I or lipases .
Advanced Research Questions
Q. What experimental strategies can elucidate the thermal stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres to identify decomposition thresholds. Pair with in-situ FTIR or gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts. For hydrolytic stability, incubate in buffered solutions (pH 3–9) at 37–60°C and monitor degradation via LC-MS .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved when characterizing novel derivatives of this compound?
- Methodological Answer : Cross-validate using isotopic labeling (e.g., ¹³C or ¹⁵N) to trace ambiguous signals. For MS discrepancies, perform tandem MS/MS fragmentation to confirm molecular connectivity. Use computational tools (DFT or molecular dynamics) to simulate NMR spectra and compare with experimental data. Revisit synthetic steps to rule out impurities or side products .
Q. What methodological approaches are recommended for assessing the bioactivity of this compound in cellular assays while minimizing interference from structural analogs?
- Methodological Answer : Employ competitive binding assays with fluorescently tagged analogs to quantify receptor affinity. Use LC-MS to differentiate the target compound from endogenous metabolites in cell lysates. Validate specificity via CRISPR-based gene knockout of putative receptors. For in vivo studies, incorporate stable isotope tracers (e.g., ²H or ¹³C) to track metabolic fate .
Data Analysis and Interpretation
Q. How should researchers design experiments to resolve conflicting reports on the solubility profile of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Perform systematic solubility tests using the shake-flask method in solvents of varying polarity (e.g., water, ethanol, DMSO, hexane). Quantify solubility via UV-Vis spectrophotometry or gravimetric analysis. Compare results with computational predictions (e.g., Hansen solubility parameters) and adjust for ionization effects using pH-controlled buffers .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation or log-logistic curves) to EC50/IC50 data. Use Bayesian hierarchical models to account for inter-experimental variability. Validate assumptions via residual analysis and bootstrap resampling. For longitudinal data, employ mixed-effects models to track time-dependent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
